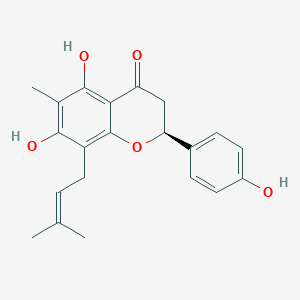
5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone
Vue d'ensemble
Description
5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a flavonoid with the molecular formula C20H20O5 . It has an average mass of 340.370 Da and a monoisotopic mass of 340.131073 Da . It is also known by other names such as 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecule contains a total of 50 bonds, including 28 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also features 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 3 aromatic hydroxyls, and 1 aromatic ether .Physical And Chemical Properties Analysis
5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a yellow powder . Its molecular formula is C20H20O5, and it has an average mass of 340.370 Da and a monoisotopic mass of 340.131073 Da .Applications De Recherche Scientifique
Antimicrobial Activity
5,7,4'-Trihydroxy-6-methyl-8-prenylflavanone has been investigated for its antimicrobial properties. A study by Adiana Mohamed Adib et al. (2008) synthesized this compound and tested it for antibacterial effects against various bacteria, including Bacillus subtilis and Escherichia coli. The compound was characterized using various spectroscopic methods and demonstrated notable antibacterial activity.
Antihyperglycemic Properties
This compound has shown potential in the treatment of diabetes. José M. Narváez-Mastache et al. (2006) researched its antihyperglycemic activity, finding that methanolic extracts from certain plants containing this flavanone significantly decreased blood glucose levels in diabetic rats.
Antimutagenic Effects
A study by K. Nakahara et al. (2003) found that prenylated flavanones, including this compound, isolated from the flowers of Azadirachta indica (neem tree), exhibited potent antimutagenic effects against certain mutagens in a Salmonella typhimurium assay.
Anti-Tyrosinase Activity
Mariana A. Peralta et al. (2011) investigated the anti-tyrosinase activity of various prenylated flavanones, including the subject compound. Their study, focusing on compounds isolated from Dalea boliviana, indicated potential applications in skin whitening or treatment of hyperpigmentation.
Inhibitory Effect on Protein Oxidative Modification
S. Toda and Y. Shirataki in 2006 reported the inhibitory effect of a similar prenylflavonoid on copper-induced protein oxidative modification. This suggests its potential role in combating oxidative stress.
Mécanisme D'action
While the exact mechanism of action for this compound is not explicitly stated, flavonoids like 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone are known to exhibit various biological activities. For instance, 6-Prenylapigenin, a similar compound, shows potent inhibitory activity on melanin formation .
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEMUFLDDBSWRI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



